molecular formula C19H19ClN2O3S B10832845 N-[4-chloro-3-[(2-methyl-3-oxocyclopenten-1-yl)amino]phenyl]-1-phenylmethanesulfonamide

N-[4-chloro-3-[(2-methyl-3-oxocyclopenten-1-yl)amino]phenyl]-1-phenylmethanesulfonamide

Cat. No.: B10832845
M. Wt: 390.9 g/mol
InChI Key: NCJRKRWVOHVDGS-UHFFFAOYSA-N
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Description

Aminocyclopentenone compound 3 is a versatile organic molecule characterized by a cyclopentane ring with an amino group and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Aminocyclopentenone compound 3 can be synthesized through the aza-Piancatelli rearrangement of furylcarbinols with hydroxylamines. This reaction typically involves the use of a catalyst such as dysprosium triflate (Dy(OTf)3) in acetonitrile (MeCN) at elevated temperatures (around 80°C) . The reaction proceeds with high yield and selectivity, making it a practical method for the synthesis of this compound.

Industrial Production Methods

While specific industrial production methods for aminocyclopentenone compound 3 are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for scalability, ensuring high purity and yield, and implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

Aminocyclopentenone compound 3 undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions involving the amino group.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Aminocyclopentenone compound 3 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of aminocyclopentenone compound 3 involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and participate in nucleophilic attacks, while the ketone group can act as an electrophile. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Aminocyclopentenone compound 3 can be compared with other similar compounds, such as:

Conclusion

Aminocyclopentenone compound 3 is a valuable compound with diverse applications in chemistry, biology, medicine, and industry. Its unique structure allows it to participate in various chemical reactions, making it a versatile building block for the synthesis of more complex molecules. Understanding its preparation methods, chemical reactivity, and mechanism of action can further enhance its utility in scientific research and industrial applications.

Properties

Molecular Formula

C19H19ClN2O3S

Molecular Weight

390.9 g/mol

IUPAC Name

N-[4-chloro-3-[(2-methyl-3-oxocyclopenten-1-yl)amino]phenyl]-1-phenylmethanesulfonamide

InChI

InChI=1S/C19H19ClN2O3S/c1-13-17(9-10-19(13)23)21-18-11-15(7-8-16(18)20)22-26(24,25)12-14-5-3-2-4-6-14/h2-8,11,21-22H,9-10,12H2,1H3

InChI Key

NCJRKRWVOHVDGS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CCC1=O)NC2=C(C=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3)Cl

Origin of Product

United States

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